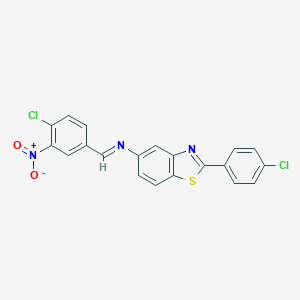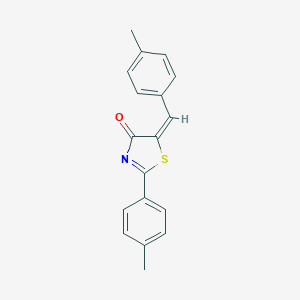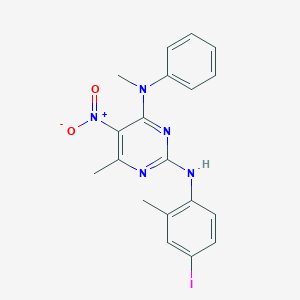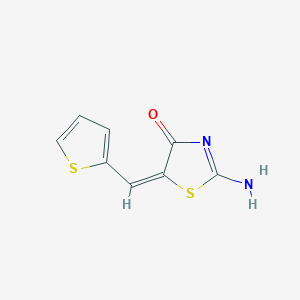![molecular formula C16H17FN2O2S B413424 (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B413424.png)
(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a piperidine moiety, and a fluorobenzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazolidinediones .
Wissenschaftliche Forschungsanwendungen
(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluoro-benzylidene)-2-thioxo-thiazolidin-4-one
- 5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE exhibits unique properties due to the presence of the piperidine moiety. This structural feature enhances its binding affinity to certain molecular targets and may improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C16H17FN2O2S |
|---|---|
Molekulargewicht |
320.4g/mol |
IUPAC-Name |
(5E)-5-[(4-fluorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H17FN2O2S/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2/b14-10+ |
InChI-Schlüssel |
XYUGZZVMKOSRGA-GXDHUFHOSA-N |
Isomerische SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Kanonische SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413343.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B413345.png)

![4-Bromo-6-{[(2-phenyl-1,3-benzothiazol-5-yl)imino]methyl}-1,3-benzenediol](/img/structure/B413348.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B413350.png)



![N-(3-bromobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413356.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B413357.png)
![N-(3-chlorobenzylidene)-N-{7-[(3-chlorobenzylidene)amino]-5,5-dioxidodibenzo[b,d]thien-3-yl}amine](/img/structure/B413358.png)
![(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413361.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-(3-chlorobenzylidene)amine](/img/structure/B413364.png)
